molecular formula C10H12ClN3S B6625724 N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

Cat. No.: B6625724
M. Wt: 241.74 g/mol
InChI Key: NSGOSFOXQVGGAB-UHFFFAOYSA-N
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Description

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety

Properties

IUPAC Name

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3S/c1-7-5-10(13-14(7)2)12-6-9-8(11)3-4-15-9/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGOSFOXQVGGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with 1,5-dimethylpyrazole-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring.

    Substitution: Electrophilic substitution reactions can occur on the pyrazole ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine
  • N-[(3-methylthiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine
  • N-[(3-ethoxythiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine

Uniqueness

N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds

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